molecular formula C11H18O2 B1592276 1-Ethylcyclopentyl methacrylate CAS No. 266308-58-1

1-Ethylcyclopentyl methacrylate

Cat. No.: B1592276
CAS No.: 266308-58-1
M. Wt: 182.26 g/mol
InChI Key: FMEBJQQRPGHVOR-UHFFFAOYSA-N
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Preparation Methods

1-Ethylcyclopentyl methacrylate can be synthesized through two primary methods: transesterification and esterification reactions. In the transesterification method, cyclopentanol reacts with methacrylate in the presence of a catalyst . The esterification method involves the direct reaction of cyclopentanol with methacrylic acid under acidic conditions . Industrial production typically follows these synthetic routes, optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-Ethylcyclopentyl methacrylate undergoes various chemical reactions, including:

Common reagents used in these reactions include radical initiators for polymerization and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Ethylcyclopentyl methacrylate primarily involves its polymerization and copolymerization processes. The compound’s methacrylate group undergoes radical polymerization, forming long polymer chains. The reactivity of the compound is influenced by the conformation of the reactive region and the presence of other monomers, such as methyl methacrylate . The molecular targets and pathways involved in these processes are primarily related to the radical polymerization mechanism.

Comparison with Similar Compounds

1-Ethylcyclopentyl methacrylate can be compared with other methacrylate compounds, such as:

The uniqueness of this compound lies in its cyclopentyl group, which imparts specific properties such as enhanced heat and chemical resistance, making it suitable for high-performance applications .

Properties

IUPAC Name

(1-ethylcyclopentyl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-4-11(7-5-6-8-11)13-10(12)9(2)3/h2,4-8H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEBJQQRPGHVOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCC1)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592379
Record name 1-Ethylcyclopentyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

266308-58-1
Record name 1-Ethylcyclopentyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-2-propenoicAcid, 1 ethylcyclopentyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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